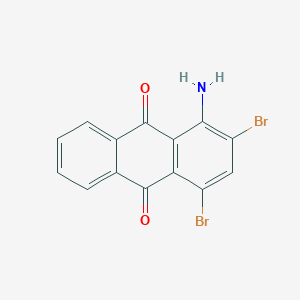
Chlorure de 1-naphtalènesulfonyle
Vue d'ensemble
Description
1-Naphthalenesulfonyl chloride is an organic compound with the empirical formula C10H7ClO2S . It is used as an intermediate product for the synthesis of various organic molecules.
Synthesis Analysis
The synthesis of 1-Naphthalenesulfonyl chloride can be achieved by the reaction of 1-naphthalenesulfonyl chloride with sodium azide in the presence of a copper catalyst.Molecular Structure Analysis
The molecular structure of 1-Naphthalenesulfonyl chloride consists of a naphthalene ring bonded to a sulfonyl chloride group . The C–S–Cl plane deviates from the perpendicular orientation relative to the plane of the naphthalene skeleton .Chemical Reactions Analysis
1-Naphthalenesulfonyl chloride undergoes desulfitative carbonylative Stille cross-coupling reaction with tinglucal derivative .Physical And Chemical Properties Analysis
1-Naphthalenesulfonyl chloride is a solid at 20°C . It has a molecular weight of 226.68 g/mol . It has a boiling point of 194-195 °C/13 mmHg and a melting point of 64-67 °C . It is soluble in chloroform .Applications De Recherche Scientifique
Réaction de couplage croisé de Stille carbonylative désulfitante
Le chlorure de 1-naphtalènesulfonyle subit une réaction de couplage croisé de Stille carbonylative désulfitante avec des dérivés de glucal d'étain . Cette réaction est une étape clé dans la synthèse de divers composés organiques, en particulier dans l'industrie pharmaceutique.
Préparation de la 5′-O-naphtalènesulfonyldeoxyuridine
Le this compound a été utilisé dans la préparation de la 5′-O-naphtalènesulfonyldeoxyuridine . Ce composé est un nucléoside modifié qui a des applications potentielles dans l'étude de la structure et de la fonction de l'ADN.
Synthèse de dérivés de 1-sulfonylindazole
Le this compound est utilisé dans la synthèse de dérivés de 1-sulfonylindazole . Ces dérivés sont importants en chimie médicinale en raison de leurs activités biologiques potentielles.
Synthèse organique
Le this compound est un réactif important en synthèse organique. Il est utilisé comme agent sulfonylant pour introduire le groupe naphtalènesulfonyle dans les molécules organiques .
Science des matériaux
En science des matériaux, le this compound est utilisé dans la synthèse de polymères et d'autres matériaux. Le groupe naphtalènesulfonyle peut conférer des propriétés uniques à ces matériaux, telles qu'une stabilité améliorée et des propriétés optiques améliorées .
Chimie analytique
En chimie analytique, le this compound peut être utilisé comme agent de dérivatisation. Il réagit avec certains composés pour former des dérivés qui sont plus faciles à détecter ou à quantifier à l'aide de techniques analytiques telles que la chromatographie ou la spectrométrie de masse .
Mécanisme D'action
Target of Action
1-Naphthalenesulfonyl chloride is a chemical compound used in various organic synthesis reactions. Its primary targets are organic compounds that contain nucleophilic functional groups, such as amines and alcohols . These functional groups can react with the sulfonyl chloride group in 1-Naphthalenesulfonyl chloride to form sulfonamides and sulfonate esters, respectively .
Mode of Action
The mode of action of 1-Naphthalenesulfonyl chloride involves a nucleophilic substitution reaction. The sulfonyl chloride group in 1-Naphthalenesulfonyl chloride is highly electrophilic, which allows it to be attacked by nucleophiles such as amines and alcohols . This results in the formation of sulfonamides and sulfonate esters, respectively .
Biochemical Pathways
The compounds it helps synthesize, such as sulfonamides, can have various biological activities and can participate in numerous biochemical pathways .
Pharmacokinetics
The compounds it helps synthesize could have various adme properties depending on their chemical structure .
Result of Action
The primary result of 1-Naphthalenesulfonyl chloride’s action is the formation of sulfonamides and sulfonate esters . These compounds can have various properties and uses, ranging from medicinal chemistry where sulfonamides are used as antibiotics, to materials science where sulfonate esters can be used as surfactants .
Action Environment
The action of 1-Naphthalenesulfonyl chloride is influenced by various environmental factors. For instance, the presence of a base is often necessary to deprotonate the nucleophile and increase its nucleophilicity . Additionally, the reaction is typically carried out in an aprotic solvent to increase the solubility of 1-Naphthalenesulfonyl chloride and to prevent it from reacting with water . The temperature can also affect the reaction rate .
Safety and Hazards
Propriétés
IUPAC Name |
naphthalene-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASJFYAPNPUBGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058922 | |
| Record name | 1-Naphthalenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85-46-1 | |
| Record name | 1-Naphthalenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chlorosulfonylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenesulfonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74636 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenesulfonyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene-1-sulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CHLOROSULFONYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WYX4I0SJR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

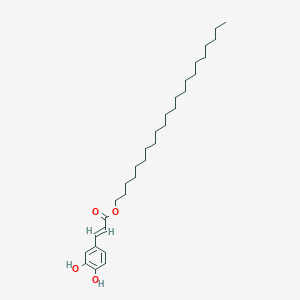

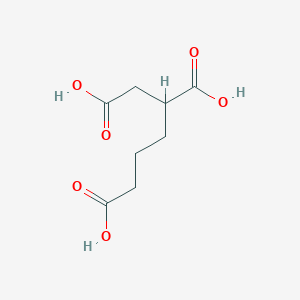
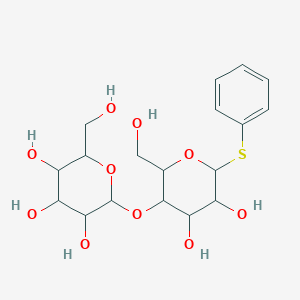
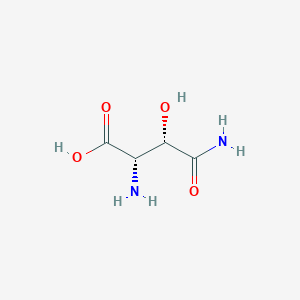



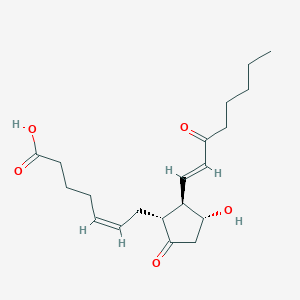

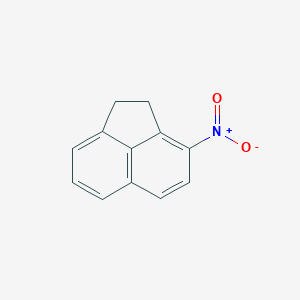
![5-Bromobenzo[b]thiophene-3-carbaldehyde](/img/structure/B109403.png)

